Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5’-N-methylcarboxamidoadenosine), also known as Cl-IB-MECA, is a synthetic, highly selective agonist of the A3 adenosine receptor (A3AR). [] A3AR is a G protein-coupled receptor that is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells. [] Cl-IB-MECA has been extensively studied for its potential antineoplastic, anti-inflammatory, and cardioprotective properties. Research suggests that Cl-IB-MECA exerts its effects primarily through activation of A3AR. []
Namodenoson belongs to the class of small molecule drugs and is classified as an A3 adenosine receptor agonist. It was developed by Can-Fite BioPharma and synthesized by Albany Molecular Research Inc. The compound is recognized for its high selectivity towards A3AR, which is often overexpressed in pathological conditions such as tumors and inflammatory diseases .
The synthesis of Namodenoson involves several key steps, starting from commercially available guanosine. The process can be summarized as follows:
The final product, Namodenoson, is obtained in good yields after purification through chromatography.
Namodenoson has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The molecular structure allows for extensive interactions with the A3 adenosine receptor, including hydrogen bonding and hydrophobic interactions within the receptor's binding pocket . The unique modifications at specific positions enhance its selectivity and potency toward A3AR compared to other adenosine receptor agonists.
Namodenoson participates in various chemical reactions primarily involving its interaction with biological receptors:
These reactions highlight its potential as a therapeutic agent by promoting apoptotic pathways in cancer cells while modulating inflammatory responses.
The mechanism of action of Namodenoson involves several key steps:
This mechanism underlies its therapeutic effects observed in clinical trials for conditions like hepatocellular carcinoma and non-alcoholic steatohepatitis .
Namodenoson's physical and chemical properties contribute significantly to its pharmacological profile:
These properties are crucial for optimizing its formulation for therapeutic use.
Namodenoson has several potential applications in medical science:
Namodenoson (2-chloro-N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide) is a small-molecule agonist exhibiting exceptional selectivity for the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR) overexpressed in pathological liver cells but minimally present in healthy tissues. Its molecular formula is C₁₈H₁₈ClIN₆O₄ (molecular weight: 544.73 Da), featuring substitutions at the adenine N⁶ position (3-iodobenzyl), the C2 position (chloro), and the ribose 5' position (N-methyluronamide) that confer A3AR specificity [3] [7].
Recent cryo-EM structural analyses of the A3AR-Gi complex bound to namodenoson (resolution: 3.20 Å) reveal critical binding interactions:
Namodenoson's pharmacodynamic profile is defined by its preferential activation of A3AR:
Table 1: Namodenoson Binding Affinity and Selectivity at Human Adenosine Receptors
Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio vs. A3AR | Primary G-Protein Coupling |
---|---|---|---|
A3AR | 0.66 | 1 | Gi/o |
A₁AR | ~3,130 | ~4,750 | Gi/o |
A₂ₐAR | ~1,170 | ~1,770 | Gs |
A₂BAR | >10,000 | >15,000 | Gs/Gq |
This selectivity underpins its differential effects: A3AR activation in diseased cells (high receptor density) drives apoptosis, while sparing normal cells (low receptor density) or even exerting protective effects [2] [3] [7].
A3AR agonism by namodenoson initiates a potent inhibitory cascade:
In murine NASH models (STAM, CCl₄), namodenoson treatment significantly decreased hepatic levels of phospho-PI3K and NF-κB. This correlated with reduced expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of hepatocellular damage (e.g., normalized ALT) [1] [10].
Namodenoson induces apoptosis in cancer and inflamed cells by disrupting the Wnt/β-catenin survival pathway:
Table 2: Effects of Namodenoson on Wnt/β-Catenin Pathway Components in Preclinical Models
Pathway Component | Effect of Namodenoson | Functional Consequence |
---|---|---|
PI3K/Akt | ↓ Phosphorylation | Loss of survival signals |
GSK-3β | ↑ Activity (dephosphorylated) | Enhanced β-catenin degradation |
β-Catenin | ↓ Cytoplasmic/Nuclear levels | Reduced transcriptional activity |
Cyclin D1, Lef-1 | ↓ Expression | Cell cycle arrest & apoptosis |
In human hepatic stellate cells (LX2) and CCl₄-treated mice, namodenoson treatment consistently decreased β-catenin, Lef-1, and Cyclin D1 while increasing GSK-3β levels, confirming pathway deregulation. This mechanism drives apoptosis in hepatocellular carcinoma (HCC) cells and deactivates fibrogenic hepatic stellate cells in NASH [1] [10].
Namodenoson restores cytokine balance in liver inflammation:
While A₂AR is the primary adenosine receptor regulating NKT cell activity in hepatitis models [6], emerging data suggests A3AR agonism modulates broader immune responses relevant to NASH/HCC:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7